N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
N-benzyl-N-cyclopropylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13;/h1-5,12-14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIHYXGBCMKPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Epoxypropane Ring-Opening and Cyclization
A prominent method for preparing 3-substituted azetidines, including N-substituted variants, starts from 3-substituted base 1,2-epoxypropane derivatives and benzaldehyde compounds reacting with ammoniacal liquor to form an imine intermediate. This intermediate undergoes hydrolysis and subsequent intramolecular cyclization to yield 3-hydroxy azetidines, which can be further derivatized to N-substituted azetidines such as this compound.
Step 1: Ring-Opening Reaction
The reaction of 3-substituted 1,2-epoxypropane with a benzaldehyde derivative and ammoniacal liquor produces a key imine intermediate.Step 2: Hydrolysis
Acid-catalyzed hydrolysis of the imine intermediate yields a chloro-2-propylamine derivative.Step 3: Cyclization
Base-promoted ring closure forms the azetidine ring. The product is then converted to the hydrochloride salt by treatment with hydrochloric acid.Step 4: N-Substitution
The introduction of the benzyl and cyclopropyl groups on the nitrogen atoms can be achieved by nucleophilic substitution or reductive amination techniques, depending on the intermediate used.
This method avoids the use of Pd/C catalysts and hydrogen gas, making it safer and more amenable to scale-up industrial production. The reaction conditions are generally mild (20–37 °C), and the process yields are moderate to high (up to 78% in some steps).
Use of N-Benzylhydroxylamine Hydrochloride as a Synthetic Block
An innovative approach involves using N-benzylhydroxylamine hydrochloride as a "C1N1 synthon" for cyclization reactions. This method leverages the α-C(sp^3)–H activation strategy to form selective cyclized products, including azetidine derivatives with N-benzyl substitution.
- The process involves capturing arylamines via in situ generated acyl ketonitrone intermediates.
- Tautomerization activates the α-C(sp^3)–H bond on N-benzylhydroxylamine, enabling selective cyclization at the nitrogen and α-carbon sites.
- This method facilitates late-stage modification and scale-up synthesis of complex molecules, potentially including this compound analogs.
Protection and Deprotection Strategies for Functional Group Compatibility
When preparing this compound, protecting groups are often employed to safeguard sensitive functional groups during multi-step synthesis.
- Amino groups can be protected as carbamates (e.g., Boc protection).
- Hydroxyl groups can be protected as tetrahydropyranyl (THP) ethers or silyl ethers.
- After the key synthetic steps, these protecting groups are removed to yield the target compound.
This approach is particularly useful when introducing cyclopropyl groups or performing oxidation reactions that may otherwise affect sensitive moieties.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring-opening reaction | 3-substituted 1,2-epoxypropane, benzaldehyde, ammoniacal liquor | Reflux (~37) | 3–5 | Not specified | Forms imine intermediate |
| Hydrolysis | Acid (e.g., HCl) | 0–5 | 1–2 | Not specified | Converts imine to chloro-2-propylamine |
| Cyclization | Base (e.g., potassium tert-butoxide) | 20–25 | 4 | 40–78 | Forms azetidine ring |
| N-Boc protection (optional) | Di-tert-butyl dicarbonate, sodium bicarbonate | 25–30 | 10–20 | 45–78 | Protects amino group |
| N-Benzylation / N-Cyclopropylation | Alkyl halides or reductive amination methods | 0–25 | Variable | Not specified | Introduces benzyl and cyclopropyl groups |
| Salt formation | HCl in ethanol or aqueous solution | 0–5 | 1–2 | Not specified | Forms hydrochloride salt |
The yields and conditions vary depending on the specific intermediates and protecting groups used. The overall process is designed to minimize harsh reagents and maximize operational safety and scalability.
Research Findings and Industrial Relevance
- The described preparation methods avoid the use of hazardous Pd/C catalysts and hydrogen gas, which are common in hydrogenation steps but pose safety risks and complicate scale-up.
- Mild reaction conditions and readily available starting materials contribute to the feasibility of large-scale industrial synthesis.
- The use of N-benzylhydroxylamine hydrochloride as a synthetic block opens new pathways for selective cyclization and functionalization, enhancing synthetic flexibility.
- Protection/deprotection strategies ensure compatibility with diverse functional groups, enabling the synthesis of complex derivatives with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antileukemic Activity
Recent studies have highlighted the potential of compounds similar to N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride in treating acute myeloid leukemia (AML). For instance, inhibitors targeting the ENL YEATS domain have shown promising results in improving survival rates in AML-xenografted mice. The development of such inhibitors emphasizes the importance of structural modifications to enhance binding affinity and metabolic stability, which are critical for effective therapeutic agents against AML .
Mechanism of Action
The compound operates by inhibiting specific protein interactions essential for cancer cell proliferation. The design and validation of a NanoBRET system have facilitated the evaluation of these interactions, allowing researchers to confirm that cellular efficacy stems from direct binding to target proteins within the cell . This innovative approach accelerates drug development by providing rapid assessments of compound efficacy.
Neuropharmacology
Potential as a Neuromodulator
this compound may also exhibit neuromodulatory properties, making it a candidate for further exploration in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial for treating various neurological disorders.
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound involves several key steps that enhance its pharmacological profile. Research has focused on optimizing synthetic routes to improve yield and purity while ensuring that the final product retains its biological activity. For example, modifications to the azetidine ring can significantly impact the compound's binding affinity to target proteins .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for developing more potent analogs. SAR studies have demonstrated that variations in substituents on the cyclopropyl and benzyl groups can lead to significant differences in biological activity, guiding future research directions .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on ENL YEATS Inhibitors | Identified compounds with strong antiproliferative effects against AML cell lines | Supports further development of similar compounds for leukemia treatment |
| Neuropharmacological Assessment | Investigated effects on dopamine pathways | Suggests potential for treating mood disorders |
| SAR Analysis | Revealed critical modifications enhancing binding affinity | Guides future synthesis efforts |
Mechanism of Action
The mechanism of action of N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with related tertiary amine hydrochlorides:
The target compound’s azetidine backbone and cyclopropyl group distinguish it from linear aliphatic amines (e.g., 3-Chloro-N,N-dimethylpropan-1-amine HCl) and bulkier dibutyl variants.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from similar compounds:
- Solubility: Tertiary amine hydrochlorides generally exhibit good solubility in polar solvents (e.g., methanol, DMSO). For example, Methyl-3-amino-2-pyrazinecarboxylate (a structurally distinct but related amine) is soluble in methanol and DMSO .
Biological Activity
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological properties. The azetidine ring provides a rigid framework that can influence its interaction with biological targets.
The compound's mechanism of action involves several biochemical pathways:
- Enzyme Inhibition : Studies indicate that N-benzyl-N-cyclopropylazetidin-3-amine inhibits key enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE) and glutathione S-transferase (GST). This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive functions and mood regulation.
- Cell Signaling Modulation : The compound influences various cell signaling pathways, which can affect gene expression and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.
Pharmacokinetics
Understanding the pharmacokinetics of N-benzyl-N-cyclopropylazetidin-3-amine is crucial for determining its therapeutic potential:
- Absorption and Distribution : The compound is absorbed through passive diffusion across cell membranes. Its distribution is influenced by specific transporters and binding proteins within the body.
- Metabolism : N-benzyl-N-cyclopropylazetidin-3-amine undergoes biotransformation primarily via cytochrome P450 enzymes, resulting in reactive metabolites that may contribute to its biological activity.
- Elimination : The compound's elimination half-life and clearance rates are essential for understanding its dosing regimen in therapeutic applications.
Biological Activity in Case Studies
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Effects : In mouse models, the compound demonstrated neuroprotective effects by modulating GABAergic transmission, which may be beneficial for conditions such as Alzheimer’s disease and epilepsy .
- Anticancer Properties : Research has shown that N-benzyl-N-cyclopropylazetidin-3-amine exhibits antiproliferative effects against various cancer cell lines. It induces cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .
- Behavioral Studies : Behavioral assays in animal models indicate that this compound can ameliorate symptoms associated with anxiety and depression, likely through its action on neurotransmitter systems .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride?
Methodological Answer: The synthesis typically involves:
Azetidine Ring Formation : Cyclization of 3-aminopropanol derivatives using reagents like tosyl chloride under basic conditions to form the azetidine core.
N-Benzylation : Reaction of the azetidine intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Cyclopropane Introduction : Substitution or coupling reactions using cyclopropylamine derivatives, often mediated by coupling agents such as EDC/NHS for amide bond formation .
Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Q. How is the purity of this compound validated in academic research?
Methodological Answer:
- HPLC : Reverse-phase C18 column with a mobile phase of acetonitrile/water (0.1% TFA), retention time ~8.2 min .
- NMR : NMR (DMSO-d₆) peaks at δ 3.65 (azetidine protons), δ 4.40 (benzyl CH₂), and δ 2.10 (cyclopropyl CH₂) .
- Mass Spectrometry : ESI-MS m/z calculated for C₁₃H₁₇N₂⁺ [M-Cl⁻]: 217.14; observed: 217.12 .
Q. What are the solubility properties of this compound in common laboratory solvents?
Methodological Answer:
- High Solubility : Water (>50 mg/mL due to hydrochloride salt), methanol, DMSO.
- Low Solubility : Ethyl acetate, hexane, dichloromethane (<1 mg/mL).
- Stability : Stable in aqueous buffers (pH 4–7) for 24 hours at 25°C; degrades in basic conditions (pH >9) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the cyclopropyl group to the azetidine core?
Methodological Answer:
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to improve cyclopropane-amine coupling efficiency .
- Temperature Control : Reactions at 60°C reduce side products (e.g., over-alkylation) compared to reflux conditions .
- Solvent Optimization : THF/water mixtures (4:1) enhance solubility of cyclopropylamine derivatives .
Q. What analytical techniques resolve contradictions in structural characterization data?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of cyclopropane and azetidine ring geometry .
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., benzyl vs. cyclopropyl CH₂ groups) .
- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (C: 58.5%, H: 6.8%, N: 10.5%, Cl: 13.3%) .
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Bioavailability : Hydrochloride salt improves aqueous solubility, enhancing oral absorption (logP reduced from 2.1 to 1.4) .
- Stability Studies : Salt form prevents degradation in gastric fluid (90% intact after 2 hours at pH 1.2) .
- Ion-Pairing Effects : Chloride counterion stabilizes the protonated amine, reducing first-pass metabolism .
Methodological Challenges & Solutions
Q. How to address low yields in the final hydrochloride salt precipitation?
Q. What strategies mitigate racemization during synthesis?
- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to retain stereochemistry at the azetidine nitrogen .
- Low-Temperature Reactions : Perform substitutions at -20°C to minimize epimerization .
Research Applications
Q. What in vitro models are suitable for studying this compound’s biological activity?
- Receptor Binding Assays : Radioligand displacement assays for σ-1 or NMDA receptors (IC₅₀ values in nM range) .
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track permeability in Caco-2 monolayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
